molecular formula C18H14ClN3O3 B2818123 4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105229-06-8

4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2818123
CAS No.: 1105229-06-8
M. Wt: 355.78
InChI Key: RBMNKGZNUMYNIQ-UHFFFAOYSA-N
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Description

4-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzo[b][1,4]oxazin-3(4H)-one core fused with a 1,2,4-oxadiazole moiety. The benzoxazinone scaffold is substituted at position 4 with a methyl group linked to a 3-(4-chlorophenyl)-1,2,4-oxadiazole ring and at position 7 with a methyl group.

The synthesis of such compounds typically involves coupling reactions between benzoxazinone derivatives and functionalized oxadiazoles. For instance, substituted oxadiazoles are often prepared via cyclization of amidoximes with carboxylic acid derivatives, followed by alkylation or nucleophilic substitution to attach the benzoxazinone core .

Properties

IUPAC Name

4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMNKGZNUMYNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound includes a benzo[b][1,4]oxazine core fused with an oxadiazole moiety. The presence of the 4-chlorophenyl group enhances its pharmacological properties. The molecular formula is C18H18ClN3O3C_{18}H_{18}ClN_3O_3, with a molecular weight of approximately 363.81 g/mol.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study involving various derivatives demonstrated that these compounds can inhibit cell proliferation across multiple cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including colon and lung adenocarcinomas .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AHT-29 (Colon)92.4
Compound BA549 (Lung)85.0
Compound CMCF7 (Breast)78.5

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Specifically, it has been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are critical in various physiological processes including cancer progression and metabolic regulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Growth Factors : By targeting growth factor receptors, the compound can hinder tumor growth.
  • Enzyme Inhibition : It disrupts key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Nucleic Acids : The oxadiazole moiety may interact directly with DNA or RNA, leading to apoptosis in malignant cells .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where the target compound was assessed for its cytotoxic effects on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance its anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring in the target compound is substituted with a 4-chlorophenyl group. This substituent distinguishes it from analogs with different aryl or alkyl groups:

Compound Name Oxadiazole Substituent Key Properties/Activities Reference
4-((5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Isobutyl Demonstrated activity as a Trypanosoma brucei N-myristoyltransferase inhibitor
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide 4-Chlorophenyl + butanamide Structural analog with a flexible butanamide linker; potential CNS activity
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 4-Chlorophenyl + triazole Hybrid oxadiazole-triazole scaffold; enhanced metabolic stability

Key Insights :

  • Hybrid systems, such as oxadiazole-triazole derivatives, exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Variations on the Benzoxazinone Core

The 7-methyl group on the benzoxazinone core influences electronic and steric properties. Comparisons with other substituents include:

Compound Name Benzoxazinone Substituent Synthesis Yield Biological Activity Reference
4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (31’’) Piperazine-linked butyl 50% Structural studies suggest affinity for serotonin receptors
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)butanoyl)-N-phenylpiperazine-1-carboxamide Phenylpiperazine 100% Enhanced solubility due to polar carboxamide group; potential antipsychotic

Key Insights :

  • Methyl groups at position 7 (as in the target compound) may reduce steric hindrance compared to bulkier substituents (e.g., piperazine-linked chains), favoring membrane permeability .
  • Polar substituents like carboxamides improve aqueous solubility but may compromise blood-brain barrier penetration .

Comparison of Yields :

  • Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) on oxadiazoles achieve yields >70% under mild conditions .
  • Alkyl-substituted oxadiazoles (e.g., isobutyl) require higher temperatures (100°C) for comparable yields .

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